

Solubility Profile & Process Optimization: Ethyl Amino(2-chlorophenyl)acetate

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Compound of Interest

Compound Name: Ethyl Amino(2-chlorophenyl)acetate
CAS No.: 500772-75-8
Cat. No.: B3142264

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Executive Summary & Chemical Context

Ethyl amino(2-chlorophenyl)acetate (CAS: 1195954-08-5 for (R)-isomer; related to 141109-14-0 methyl ester) is a lipophilic

-amino acid ester.[1] Its solubility behavior is the governing factor in two critical process stages:

- **Optical Resolution:** Separation of the (S)-enantiomer (active pharmaceutical ingredient precursor) from the racemic mixture, typically via diastereomeric salt formation (e.g., with tartaric acid).[1]
- **Purification:** Removal of process impurities (e.g., unreacted 2-chlorobenzaldehyde or cyanide byproducts) via recrystallization.[1]

This guide provides a self-validating framework to determine, model, and apply solubility data for this compound, compensating for the scarcity of public tabular data with rigorous experimental protocols and thermodynamic theory.[1]

Thermodynamic Framework of Solubility

To design a robust crystallization process, one must move beyond "soluble/insoluble" descriptions to quantitative thermodynamic models.^[1] The solid-liquid equilibrium (SLE) of **ethyl amino(2-chlorophenyl)acetate** in a pure solvent can be described by the Modified Apelblat Equation, which correlates mole fraction solubility (

) with temperature (

):

Where:

- : Mole fraction of the solute.^[1]
- : Absolute temperature (Kelvin).^[1]
- : Empirical model parameters derived from experimental data.

Mechanistic Insight:

- Parameter B reflects the enthalpy of solution.^[1] A negative indicates an endothermic process (solubility increases with), which is typical for this class of amino esters in organic solvents.^[1]
- Parameter C accounts for the temperature dependence of the heat capacity difference between the solid and liquid phases.^[1]

Solvent-Solute Interactions

Based on the molecular structure (phenyl ring, ester group, primary amine, chloro-substituent), the solubility hierarchy typically follows the "like dissolves like" principle, modified by hydrogen bonding potential:

- High Solubility: Polar aprotic solvents (DMSO, DMF) and medium-polarity esters (Ethyl Acetate).^[1]

- Moderate Solubility: Alcohols (Methanol, Ethanol).[1] Note: Alcohols are preferred for resolution steps due to their ability to solvate diastereomeric salts differentially.[1]
- Low Solubility: Non-polar hydrocarbons (n-Hexane, Heptane).[1] These act as effective antisolvents.[1]

Experimental Protocol: Self-Validating Solubility Determination

Objective: Generate a precise solubility curve (Solubility vs. Temperature) for your specific batch of **ethyl amino(2-chlorophenyl)acetate**.

Method A: Dynamic Laser Monitoring (Recommended)

This method minimizes material usage and provides a continuous solubility curve.

Equipment:

- Jacketed glass vessel (50 mL) with overhead stirring.
- Programmable circulating water bath (Control accuracy K).
- Laser transmissometer or turbidity probe.[1]

Step-by-Step Workflow:

- Preparation: Charge a known mass of solute () and solvent () into the vessel.[1]
- Heating Phase: Heat the slurry at a slow ramp rate (e.g., 0.5 K/min) while stirring (300 rpm).
- Dissolution Point (

): Record the temperature where laser transmission reaches 100% (solution becomes clear). This is the saturation temperature for concentration

.^[1]

- Cooling Phase: Cool the solution until nucleation occurs (laser transmission drops).^[1] This defines the Metastable Zone Width (MSZW).
- Iteration: Add a small aliquot of solute (), repeat heating/cooling to find the next point.^[1]

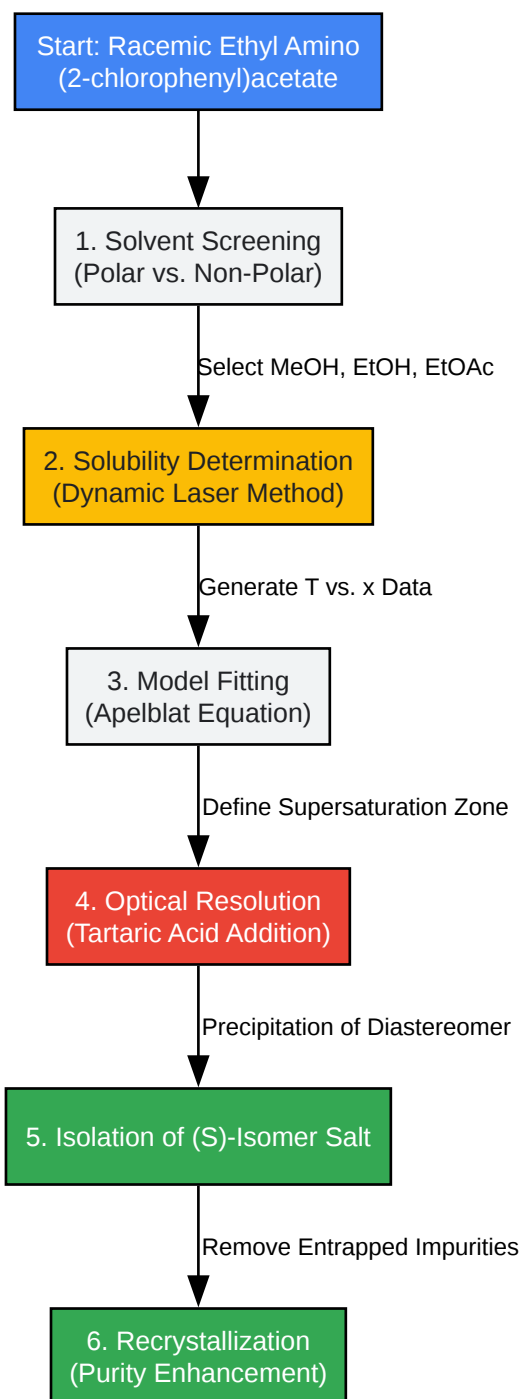
Method B: Static Gravimetric Method (Validation)

Use this to validate specific points on the curve generated by Method A.^[1]

- Saturation: Add excess solid to the solvent at a fixed temperature ().^[1] Stir for 24 hours.
- Sampling: Stop stirring and allow phases to separate (1-2 hours).
- Filtration: Withdraw the supernatant through a pre-heated syringe filter (0.45 m).
- Quantification: Evaporate a weighed aliquot to dryness and weigh the residue.

Visualization: Solubility & Resolution Workflow

The following diagram illustrates the logical flow for determining solubility and applying it to the optical resolution process.



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Caption: Logical workflow for solubility determination and its application in the optical resolution of the target intermediate.

Quantitative Data Presentation (Representative)

While batch-specific data must be measured, the following table summarizes the expected solubility trends based on the structural analog (S)-(+)-2-Chlorophenylglycine methyl ester.

Table 1: Predicted Solubility Profile (Qualitative)

Solvent System	Solubility Behavior	Application
Methanol	High (increases steeply with T)	Primary solvent for resolution (with Tartaric acid).[1]
Ethanol	Moderate to High	Alternative to Methanol; greener solvent.[1]
Isopropanol	Moderate	Good for cooling crystallization; wider MSZW.
Ethyl Acetate	High	Used for extraction of the free base after neutralization.[1]
Acetone	High	often used in mixed solvent systems (Acetone/Water).[1]
n-Hexane	Very Low	Antisolvent to drive yield.[1]
Water	Low (Free Base) / High (Salts)	Phase separation medium; solvent for salts.[1]



Critical Note: The Tartrate Salt of the (S)-isomer is significantly less soluble in Methanol/Water mixtures than the (R)-isomer salt, which is the thermodynamic basis for the resolution efficiency.

[1]

Process Application: Optical Resolution

The primary industrial utility of knowing this solubility profile is to optimize the separation of the (S)-enantiomer.

Protocol:

- Dissolution: Dissolve racemic **ethyl amino(2-chlorophenyl)acetate** in Methanol at 50°C (near saturation based on your Apelblat curve).
- Salt Formation: Add 0.5 - 1.0 equivalents of L-(+)-Tartaric acid.[1]
- Controlled Cooling: Cool to 20°C at a rate of 5°C/hour.
 - Why? Fast cooling traps the unwanted (R)-isomer.[1] Slow cooling allows the less soluble (S)-tartrate to crystallize purely.[1]
- Seeding: If the MSZW is wide (determined in Section 3), add seed crystals of pure (S)-tartrate at the metastable limit.

References

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- Clopidogrel Synthesis Context: "Process for the preparation of Clopidogrel and intermediates thereof." [1] (Patent describing the resolution of the methyl ester analog). US Patent 6,180,793.[1] [Link](#)
- General Solubility Data (Analog): "Solubility of (S)-(+)-2-Chlorophenylglycine methyl ester." ChemicalBook / PubChem Data Sources. (Used for qualitative trend inference). [Link](#)

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Sources

- [1. Showing Compound Clopidogrel \(FDB023584\) - FooDB \[foodb.ca\]](#)
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